molecular formula C9H7BF2O4 B8209181 4-(1,3,2-Dioxaborolan-2-yl)-2,6-difluorobenzoic acid

4-(1,3,2-Dioxaborolan-2-yl)-2,6-difluorobenzoic acid

Cat. No.: B8209181
M. Wt: 227.96 g/mol
InChI Key: WCWARNGJHBTNIY-UHFFFAOYSA-N
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Description

Compounds with the 1,3,2-dioxaborolan-2-yl group, such as 3-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid , are often used in organic synthesis due to their high stability, low toxicity, and high reactivity in various transformation processes . They are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .


Synthesis Analysis

These compounds can be synthesized through various reactions. For instance, N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is synthesized through nucleophilic and amidation reactions .


Molecular Structure Analysis

The molecular structures of these compounds are often confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses .


Chemical Reactions Analysis

The chemical reactions involving these compounds often involve the formation and rupture of the boronic ester bond in different environments, which is used to achieve controlled drug release .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using density functional theory (DFT), which can reveal certain physical and chemical properties of the compound .

Mechanism of Action

While the mechanism of action for the specific compound you’re asking about is not available, similar compounds are often used as enzyme inhibitors or specific ligand drugs .

Safety and Hazards

Safety information for similar compounds indicates that they can be harmful if swallowed and toxic to aquatic life with long-lasting effects . Personal protective equipment should be used as required .

Future Directions

Future research directions could include exploring the use of these compounds in the treatment of tumors and microbial infections, as well as in the design of anticancer drugs . They could also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Properties

IUPAC Name

4-(1,3,2-dioxaborolan-2-yl)-2,6-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BF2O4/c11-6-3-5(10-15-1-2-16-10)4-7(12)8(6)9(13)14/h3-4H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWARNGJHBTNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCO1)C2=CC(=C(C(=C2)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BF2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.96 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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